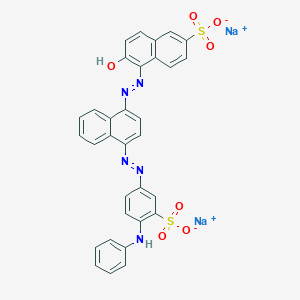
Acid Black 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Black 26, also known as C.I. This compound, is a synthetic dye commonly used in the textile industry. It is a water-soluble dye that belongs to the azo dye class, characterized by the presence of one or more azo groups (-N=N-) in its molecular structure. This compound is known for its deep black color and is used to dye wool, silk, nylon, and leather .
Vorbereitungsmethoden
The synthesis of Acid Black 26 involves several steps, including diazotization and coupling reactions. The process begins with the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with naphthalen-1-amine. The resulting product is then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Analyse Chemischer Reaktionen
Acid Black 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids like sulfuric acid and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Acid Black 26 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science. In chemistry, it is used as a model compound to study the adsorption properties of various materials, such as zeolites and nanomaterials . In biology, it is used to stain tissues and cells for microscopic examination. In environmental science, this compound is studied for its removal from wastewater using various adsorbents and treatment methods .
Wirkmechanismus
The mechanism of action of Acid Black 26 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved in this process include the formation of dye-fiber complexes and the stabilization of these complexes through various intermolecular forces .
Vergleich Mit ähnlichen Verbindungen
Acid Black 26 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include Acid Black 1, Acid Black 52, and Acid Black 107. These dyes share similar azo group structures but differ in their specific substituents and molecular configurations. This compound is particularly noted for its high solubility in water and strong affinity for protein fibers, making it a preferred choice for dyeing wool and silk .
Eigenschaften
Molekularformel |
C32H21N5Na2O7S2 |
|---|---|
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
WXUZMLVSQROLEX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















